(2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid
Description
(2S,4R)-1-[(tert-Butoxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₈FNO₄, with a molecular weight of 247.26 g/mol . The compound’s stereochemistry at the 2S and 4R positions is critical for its interactions in chiral environments, particularly in pharmaceutical applications. It is commonly utilized as an intermediate in drug synthesis, where the fluorine atom enhances metabolic stability and modulates electronic properties . Storage recommendations include sealing under dry conditions at 2–8°C to preserve stability .
Properties
IUPAC Name |
(2S,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEKKPRKMGEXAE-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
Cyclization of δ-amino ketones or esters via intramolecular nucleophilic substitution is a common method. For instance, β-enamine diketones derived from piperidine-4-carboxylic acid react with hydrazines to form pyrazole-fused intermediates, which are subsequently hydrolyzed to yield the piperidine core. This method prioritizes regioselectivity but requires careful optimization to avoid side reactions.
Starting from Proline Derivatives
An alternative route utilizes (2S,4R)-4-hydroxy-L-proline as a chiral precursor. Hydroxyl group activation via mesylation or Mitsunobu reaction enables intramolecular lactonization, forming a bicyclic intermediate that is hydrolyzed to yield the (2S,4R)-piperidine scaffold. This approach preserves stereochemical integrity and avoids racemization during ring formation.
Boc Protection Methods
The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen, ensuring stability during subsequent reactions.
Standard Boc Protection
Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, with a base such as triethylamine, is widely used. For example, treatment of 4-fluoropiperidine-2-carboxylic acid with Boc₂O at 0°C for 2 hours affords the Boc-protected derivative in 85–90% yield.
Green Chemistry Adaptations
Solvent-free Boc protection has been demonstrated using mechanochemical grinding, reducing waste and reaction times. This method achieves comparable yields (82–88%) while eliminating volatile organic solvents.
Stereochemical Control and Resolution
The (2S,4R) configuration is achieved through chiral auxiliaries or diastereoselective synthesis .
Chiral Auxiliary Approach
Oxazolidine auxiliaries induce asymmetry during piperidine formation. For instance, hydrogenation of an oxazolidine-substituted pyridine precursor followed by auxiliary cleavage yields enantiomerically pure (2S,4R)-4-fluoropiperidine-2-carboxylic acid with 95:5 enantiomeric ratio.
Diastereoselective Fluorination
Fluorination of 4-hydroxyproline derivatives with DAST proceeds with inversion of configuration, while Mitsunobu reactions retain stereochemistry. Combining these steps enables precise control over the (2S,4R) stereochemistry.
Acidic Deprotection and Final Product Isolation
Removal of the Boc group and ester hydrolysis are performed under acidic conditions.
Hydrochloric Acid Deprotection
Treatment with 2 M HCl at 60°C for 5–10 minutes cleaves the Boc group without epimerization, yielding the free amine intermediate. Subsequent neutralization and extraction isolate the product in >95% purity.
Ester Hydrolysis
Methyl or tert-butyl esters are hydrolyzed using LiOH in THF/water at room temperature, avoiding racemization. The carboxylic acid is precipitated by acidification and recrystallized from ethanol/water.
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Automated reactors enable continuous Boc protection and fluorination, reducing batch-to-batch variability. A pilot-scale process achieved 80% yield with <1% impurities.
Purification Techniques
Simulated moving bed (SMB) chromatography resolves diastereomers, while crystallization from isopropyl ether removes residual solvents. These steps ensure compliance with pharmaceutical-grade standards.
Comparative Efficiency of Synthetic Routes
| Method | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|
| Electrophilic Fluorination | 75–85 | >90:10 | Moderate |
| Catalytic Hydrogenation | 60–70 | >95:5 | High |
| Chiral Auxiliary | 55–65 | 95:5 e.r. | Low |
Electrophilic fluorination offers the best balance of yield and selectivity, while catalytic hydrogenation excels in scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
cis-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid can be elucidated through comparisons with analogs, including diastereomers, pyrrolidine derivatives, and compounds with varied substituents. Key distinctions in stereochemistry, ring size, and substituent effects are summarized below.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings:
Stereochemical Impact :
- The (2S,4R) and (2S,4S) diastereomers of the piperidine core exhibit distinct pharmacological behaviors. For example, the (2S,4S)-isomer is critical in synthesizing Velpatasvir, highlighting the importance of chiral separation techniques for manufacturing efficiency .
Ring Size Differences: Pyrrolidine analogs (5-membered ring) vs.
Substituent Effects :
- Fluorine vs. Trifluoromethyl : The trifluoromethyl group in (2S,4R)-1-Boc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid enhances lipophilicity and electron-withdrawing effects, which may improve blood-brain barrier penetration in CNS-targeting drugs .
- Aromatic vs. Aliphatic Substituents : The phenyl group in (2R,4S)-1-Boc-4-phenylpiperidine-2-carboxylic acid introduces π-π stacking capabilities, advantageous in kinase inhibitor design .
Synthetic and Green Chemistry Considerations :
- A solvent-free chiral separation method for (2S,4S)- and (2S,4R)-TBMP (tert-butoxycarbonyl-methoxymethyl pyrrolidine carboxylates) eliminates toxic solvents, underscoring trends toward sustainable manufacturing .
Functional Group Reactivity:
Biological Activity
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid, commonly referred to as Boc-trans-4-fluoro-L-proline, is a fluorinated amino acid derivative with potential applications in pharmaceutical chemistry. This compound is of particular interest due to its structural similarity to proline, a key amino acid in protein synthesis, and its unique fluorine substitution which may enhance biological activity. Understanding its biological activity is crucial for evaluating its role in drug development and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids, thus potentially influencing protein folding and stability. The incorporation of fluorine can enhance the compound's lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.
Biological Activity Overview
The compound has been studied for various biological activities:
- Antiviral Activity : Research indicates that derivatives of fluorinated piperidines exhibit antiviral properties. For instance, the structural modification of piperidine derivatives has shown promise in inhibiting hepatitis C virus (HCV) replication .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the fluorine atom can affect the binding affinity to enzyme active sites, which is critical for developing inhibitors against target enzymes .
- Neuroprotective Effects : Some studies suggest that compounds similar to this piperidine derivative may have neuroprotective effects due to their ability to modulate neurotransmitter systems .
Case Study 1: Antiviral Properties
In a study focusing on the synthesis of fluorinated piperidine derivatives, it was found that this compound showed significant inhibition of HCV replication in vitro. The mechanism was linked to the compound's ability to interfere with viral RNA polymerase activity .
Case Study 2: Enzyme Interaction
A computational study utilized molecular docking simulations to evaluate the binding interactions between this compound and various enzyme targets. The results indicated a favorable binding conformation that could lead to effective enzyme inhibition .
Data Table: Biological Activity Summary
Q & A
Q. What are the key safety considerations when handling (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid in laboratory settings?
- Methodological Answer : The compound is classified under GHS as causing acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and serious eye irritation (Category 2A, H319) . Researchers should:
- Use PPE: Nitrile gloves, lab coats, and ANSI-approved safety goggles.
- Avoid dust generation via controlled weighing in fume hoods.
- Store at 2–8°C in tightly sealed containers under inert gas (e.g., argon) .
- In case of spills, evacuate the area, use non-sparking tools for cleanup, and dispose of waste per local regulations .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : The Boc-protected fluoropiperidine scaffold is typically synthesized via multi-step protocols:
Core structure formation : Palladium-catalyzed coupling (e.g., tert-butyl XPhos with Cs₂CO₃ in tert-butanol at 40–100°C under inert atmosphere) to introduce the Boc group .
Fluorination : Selective fluorination at the 4R position using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by hydrolysis to yield the carboxylic acid .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the Boc group during synthesis?
- Methodological Answer : Yield optimization relies on:
- Catalyst selection : Palladium acetate with tert-butyl XPhos increases coupling efficiency (up to 85% yield in multi-step reactions) .
- Temperature control : Maintaining 80–100°C during Boc-protection prevents side reactions like epimerization .
- Solvent choice : tert-Butanol minimizes competing hydrolysis compared to polar aprotic solvents .
- Reaction monitoring : Use TLC (Rf = 0.3 in 3:7 hexane/EtOAc) or LC-MS to track intermediate formation.
Q. What analytical techniques are critical for confirming the stereochemical integrity of the 4R-fluoro configuration?
- Methodological Answer :
- NMR Spectroscopy :
- NMR: A single peak near -200 ppm confirms absence of diastereomers .
- NMR: Coupling constants (e.g., = 8–10 Hz) validate chair conformation in piperidine .
- X-ray Crystallography : Resolves absolute configuration; requires high-purity crystals grown via slow evaporation in dichloromethane/hexane .
- Chiral HPLC : Use a Chiralpak IA column (hexane/IPA 90:10, 1 mL/min) to separate enantiomers .
Q. How does the fluorine substituent at the 4R position influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The 4R-fluoro group:
- Electron-withdrawing effect : Reduces nucleophilicity of the piperidine nitrogen, necessitating stronger coupling agents (e.g., HATU over EDCI) for amide bond formation .
- Steric effects : Fluorine’s small size allows minimal hindrance, enabling efficient coupling with bulky amino acids (e.g., tert-leucine) .
- Stability : Fluorine enhances metabolic stability in prodrug applications, as shown in comparative hydrolysis studies (t₁/₂ > 24 hrs in plasma) .
Q. What are the stability challenges of this compound under acidic or basic conditions, and how can they be mitigated?
- Methodological Answer :
- Acidic conditions (pH < 3) : Rapid Boc deprotection occurs, releasing CO₂. Mitigation: Use buffered solutions (pH 5–7) during storage .
- Basic conditions (pH > 9) : Hydrolysis of the carboxylic acid to carboxylate increases solubility but risks racemization. Add 1% ascorbic acid to stabilize .
- Thermal stability : Decomposes above 150°C; DSC analysis recommended to determine safe handling temperatures .
Contradictions and Data Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
